REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:13]1[CH:22]=[CH:21][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:15][C:14]=1[CH3:23].C([O-])([O-])=O.[Cs+].[Cs+].O>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:13]2[CH:22]=[CH:21][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:15][C:14]=2[CH3:23])=[CH:5][CH:4]=1 |f:2.3.4,^1:40,42,61,80|
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Name
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|
Quantity
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350 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)B(O)O
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Name
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|
Quantity
|
527 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=O)OC)C=C1)C
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Name
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Cs2CO3
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Quantity
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1501 g
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Type
|
reactant
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Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
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Name
|
|
Quantity
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850 mL
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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3500 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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|
Quantity
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79.8 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred overnight at 100° C. in an oil bath
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 10000-mL 4-necked round-bottom flask purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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TEMPERATURE
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Details
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The reaction was then cooled
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Type
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CUSTOM
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Details
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quenched by the addition of 3000 mL of water
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Type
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EXTRACTION
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Details
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The resulting solution was extracted with 2×2000 mL of ethyl acetate
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Type
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WASH
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Details
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washed with 1×2000 mL of brine
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Type
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CUSTOM
|
Details
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dried
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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WASH
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Details
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eluted with ethyl acetate/petroleum ether (1:50-1:20)
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Type
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CUSTOM
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Details
|
This resulted in 471.6 g (crude) of methyl 4-(4-methoxyphenyl)-3-methylbenzoate as a red solid
|
Reaction Time |
8 (± 8) h |
Name
|
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Type
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|
Smiles
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COC1=CC=C(C=C1)C1=C(C=C(C=C1)C(=O)OC)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |